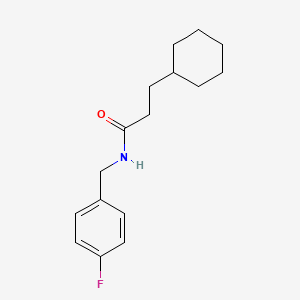![molecular formula C20H22N2O3 B5886921 5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5886921.png)
5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole, also known as TBPM-3-MOP-Oxadiazole, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of 5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazolexadiazole is not fully understood, but it is believed to involve the interaction with specific biomolecules such as proteins and nucleic acids. The presence of the oxadiazole moiety in the compound structure is thought to play a crucial role in its biological activity, as it can form hydrogen bonds with the target molecules. Moreover, the tert-butyl group in the phenyl ring is believed to enhance the lipophilicity and membrane permeability of the compound, allowing it to penetrate the cell membrane and interact with intracellular targets.
Biochemical and Physiological Effects:
5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazolexadiazole has been shown to exhibit various biochemical and physiological effects, depending on the specific research application. In the context of amyloid fibril detection, this compound has been reported to bind to the fibrils and emit fluorescence upon excitation, allowing for their visualization and quantification. In the case of anti-inflammatory activity, 5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazolexadiazole has been shown to inhibit the activation of NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Moreover, in the context of photodynamic therapy, this compound has been shown to induce cell death in cancer cells upon exposure to light, through the generation of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazolexadiazole in scientific research is its versatility, as it has shown potential in various applications such as fluorescent imaging, anti-inflammatory activity, and photodynamic therapy. Moreover, the synthesis of this compound is relatively straightforward and can be optimized for high yield and purity. However, one of the limitations of using 5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazolexadiazole is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, the exact mechanism of action of this compound is not fully understood, which can hinder its optimization for specific applications.
Zukünftige Richtungen
There are several future directions for 5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazolexadiazole research that can be explored. One potential direction is the optimization of its fluorescence properties for amyloid fibril detection, which can aid in the early diagnosis and treatment of neurodegenerative diseases. Another direction is the investigation of its potential as an anti-cancer agent, either alone or in combination with other chemotherapeutic agents. Moreover, the development of novel derivatives of 5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazolexadiazole with improved solubility and bioavailability can enhance its efficacy in various research applications.
Synthesemethoden
5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazolexadiazole can be synthesized through a multi-step process involving the reaction of 4-tert-butylphenol and 4-methoxyphenylhydrazine to form the intermediate compound, which is then reacted with a chloromethyl oxadiazole derivative to yield the final product. The synthesis of this compound has been reported in several research articles, and the purity and yield can be optimized through various modifications in the reaction conditions.
Wissenschaftliche Forschungsanwendungen
5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazolexadiazole has shown promising results in various scientific research applications, including its potential as a fluorescent probe for detecting amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been studied for its anti-inflammatory properties and has shown to inhibit the production of pro-inflammatory cytokines in vitro. Moreover, 5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazolexadiazole has been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
IUPAC Name |
5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-20(2,3)15-7-11-17(12-8-15)24-13-18-21-19(22-25-18)14-5-9-16(23-4)10-6-14/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUXJYALTHTRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

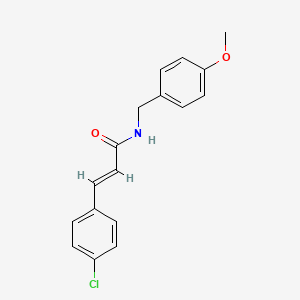
![ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5886847.png)

![2-(4-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)imino]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B5886869.png)
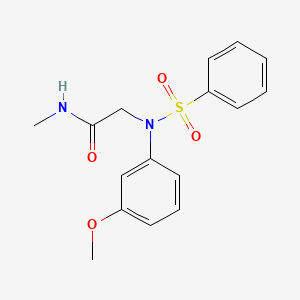
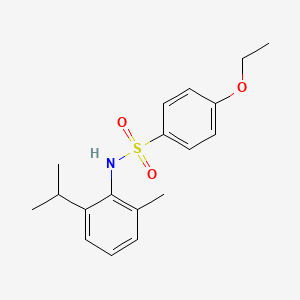
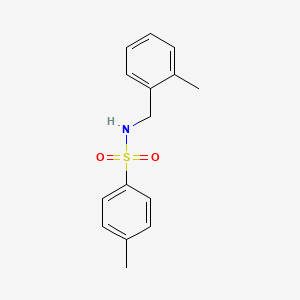
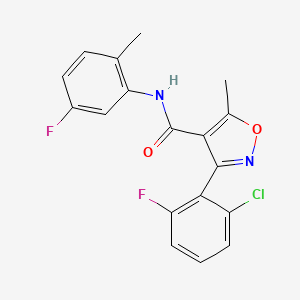

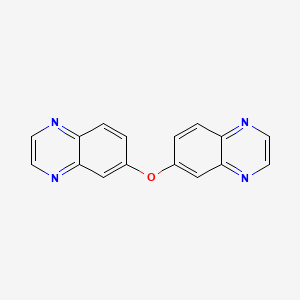

![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5886927.png)
